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Compound of Interest

Compound Name: Cholylsarcosine

Cat. No.: B1249305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cholylsarcosine is a synthetic, conjugated bile acid analog that has garnered significant

interest in the scientific and pharmaceutical communities. It is formed by the conjugation of

cholic acid with sarcosine (N-methylglycine).[1] This modification confers unique

physicochemical and biological properties, most notably its resistance to deconjugation and

dehydroxylation by intestinal bacteria.[2][3] These characteristics make cholylsarcosine a

promising candidate for bile acid replacement therapy in conditions characterized by bile acid

deficiency and fat malabsorption, such as short bowel syndrome.[4][5] This technical guide

provides a comprehensive overview of the core physicochemical properties of

cholylsarcosine, detailed experimental protocols for their determination, and visualizations of

relevant biological pathways and experimental workflows.

Chemical and Physical Properties
Cholylsarcosine's structure, consisting of a rigid steroidal backbone and a flexible side chain,

dictates its amphiphilic nature and biological function.
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Property Value Reference

IUPAC Name

sodium N-methyl-N-((R)-4-

((3R,5S,7R,8R,9S,10S,12S,13

R,14S,17R)-3,7,12-trihydroxy-

10,13-dimethylhexadecahydro-

1H-cyclopenta[a]phenanthren-

17-yl)pentanoyl)glycinate

[6]

Synonyms

Cholylsarcosine sodium,

Sodium N-methylglycocholate,

Sodium N-methylglycylcholate

[6][7]

CAS Number 165048-60-2 [6]

Molecular Formula C27H44NNaO6 [6]

Molecular Weight 501.64 g/mol [6]

In dilute aqueous solutions, cholylsarcosine exists as an almost equimolar mixture of two

geometric isomers, cis and trans, around the amide bond. This is in contrast to the naturally

occurring cholylglycine, which is present entirely in the trans form.[1][8]

Physicochemical Data
The physicochemical properties of cholylsarcosine are crucial for its function as a bile acid

analog, influencing its solubility, micelle formation, and interaction with biological systems.

Property Value Conditions Reference

pKa' 3.7 Nonaqueous titrimetry [1][8]

Critical Micelle

Concentration (CMC)
11 mmol/L Aqueous solution [1][8]

Solubility

Poorly soluble below

pH 3.7; Highly soluble

above pH 4

Aqueous solution [1][8]
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Experimental Protocols
This section details the methodologies used to determine the key physicochemical properties

of cholylsarcosine.

Determination of pKa' by Nonaqueous Titrimetry
The apparent acid dissociation constant (pKa') of cholylsarcosine was determined using

nonaqueous titrimetry.[1][8]

Principle: This method is suitable for the titration of weak acids that are not soluble in water.

The bile acid is dissolved in a nonaqueous solvent, and the titration is carried out with a strong

base, also in a nonaqueous solvent. The endpoint is determined potentiometrically.

Methodology:

Sample Preparation: A known quantity of cholylsarcosine is dissolved in a suitable

nonaqueous solvent (e.g., a mixture of chloroform and methanol).

Titration: The solution is titrated with a standardized solution of a strong base in a

nonaqueous solvent (e.g., tetrabutylammonium hydroxide in isopropanol).

Endpoint Detection: The potential difference is measured using a pH meter with a glass

electrode and a reference electrode suitable for nonaqueous systems as the titrant is added.

pKa' Calculation: The pKa' is calculated from the pH at the half-equivalence point of the

titration curve.

Determination of Critical Micelle Concentration (CMC)
The critical micelle concentration is a fundamental property of surfactants and indicates the

concentration at which micelle formation begins.[9]

Principle: The CMC can be determined by observing the change in a physical property of the

surfactant solution as a function of its concentration. Common methods include surface tension

measurements, light scattering, and the use of fluorescent probes.[10] For cholylsarcosine,

the CMC was reported to be 11 mmol/L.[1][8]
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Methodology (Surface Tension Method):

Solution Preparation: A series of aqueous solutions of cholylsarcosine with increasing

concentrations are prepared.

Surface Tension Measurement: The surface tension of each solution is measured using a

tensiometer (e.g., using the du Noüy ring method or the Wilhelmy plate method).

Data Analysis: The surface tension is plotted against the logarithm of the cholylsarcosine
concentration. The plot will show a sharp break, and the concentration at this break point is

taken as the CMC.

Synthesis of Cholylsarcosine
The synthesis of cholylsarcosine is a multi-step process.[11]

Principle: The synthesis involves the activation of the carboxyl group of cholic acid, followed by

its condensation with sarcosine to form an amide bond.

Methodology:

Protection of Hydroxyl Groups (Optional but recommended for higher purity): The hydroxyl

groups of cholic acid are protected using a suitable protecting group to prevent side

reactions.

Activation of the Carboxyl Group: The carboxylic acid group of the protected or unprotected

cholic acid is activated to form a more reactive intermediate, for example, using a coupling

agent like diethyl cyanophosphonate.[11]

Coupling Reaction: The activated cholic acid is reacted with sarcosine (N-methylglycine) in

the presence of a base to facilitate the nucleophilic attack of the amino group of sarcosine on

the activated carboxyl group, forming the amide linkage.

Deprotection (if applicable): If protecting groups were used, they are removed in this step.

Purification: The final product, cholylsarcosine, is purified using techniques such as column

chromatography or high-performance liquid chromatography (HPLC) to achieve the desired

purity.[11][12]
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Cholylsarcosine Synthesis
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Workflow for the synthesis of cholylsarcosine.

Biological Interactions and Signaling
Cholylsarcosine's resistance to bacterial degradation allows it to persist in the enterohepatic

circulation, where it can influence bile acid signaling pathways.[2]

Enterohepatic Circulation and Transport
Cholylsarcosine is efficiently absorbed in the ileum and transported to the liver, where it is

secreted into the bile.[2][13] It undergoes this enterohepatic cycling without significant

deconjugation or dehydroxylation.[2][14]
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Enterohepatic Circulation of Cholylsarcosine
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Simplified diagram of the enterohepatic circulation of cholylsarcosine.
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Regulation of Cholesterol and Bile Acid Synthesis
Similar to natural conjugated bile acids, cholylsarcosine can regulate the synthesis of

cholesterol and bile acids in the liver.[3] It has been shown to suppress the activity of

cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, primarily

at the level of gene transcription.[3] It also suppresses the activity of 3-hydroxy-3-

methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol

synthesis.[3]

Regulatory Effects of Cholylsarcosine in Hepatocytes

Cholylsarcosine

HMG-CoA Reductase Cholesterol 7α-hydroxylase
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Cholylsarcosine downregulates key enzymes in cholesterol and bile acid synthesis.

Conclusion
Cholylsarcosine possesses a unique set of physicochemical properties that make it a stable

and effective bile acid analog. Its resistance to bacterial degradation, coupled with its ability to

mimic the physiological functions of natural bile acids in fat digestion and signaling,

underscores its potential as a therapeutic agent for various malabsorptive disorders. The

detailed methodologies and conceptual diagrams provided in this guide offer a solid foundation

for researchers, scientists, and drug development professionals working with this promising

molecule. Further research into its long-term effects and clinical applications is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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